Semaglutide - 910463-68-2

Semaglutide

Catalog Number: EVT-3167541
CAS Number: 910463-68-2
Molecular Formula: C187H291N45O59
Molecular Weight: 4114 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Semaglutide is a drug used in the treatment of type 2 diabetes and to aid weight loss in persons who are severely overweight . It was initially approved by the U.S. Food and Drug Administration (FDA) in 2017 to help control blood glucose levels in persons with type 2 diabetes under the trade name Ozempic .


Synthesis Analysis

Semaglutide was synthesized by solid-liquid phase synthesis . A study demonstrated the sensitive, selective, and robust LC-MS bioanalytical quantification of the peptide therapeutic, semaglutide from plasma . An improved process for the preparation of semaglutide has been patented .


Molecular Structure Analysis

Semaglutide is a glucagon-like peptide-1 (GLP-1) receptor agonist . The aggregation properties of semaglutide have been investigated by spectroscopic techniques and molecular dynamics simulations .


Chemical Reactions Analysis

Semaglutide is a co-formulation of semaglutide with an absorption enhancer, sodium N - (8- [2-hydroxybenzoyl] amino) caprylate (SNAC) . Parent semaglutide and 21 metabolites were detected in urine .


Physical And Chemical Properties Analysis

Semaglutide is a 32 amino acid, glucagon-like-peptide 1 (GLP-1) analog . It has a molecular weight of 4113.58 and is soluble in DMSO and water (pH=7) at 1 mg/mL .

Overview

Semaglutide is a synthetic analog of the glucagon-like peptide-1 (GLP-1), a hormone that plays a crucial role in glucose metabolism and appetite regulation. It is primarily used in the treatment of type 2 diabetes and obesity, functioning as a GLP-1 receptor agonist. Semaglutide enhances insulin secretion, suppresses glucagon release, and slows gastric emptying, contributing to improved glycemic control and weight loss.

Source

Semaglutide was developed by Novo Nordisk and received approval from the U.S. Food and Drug Administration in December 2019 for the treatment of type 2 diabetes under the brand name Ozempic. It was later approved for weight management under the brand name Wegovy.

Classification

Semaglutide belongs to the class of medications known as incretin mimetics. These drugs mimic the action of incretin hormones, which are released in response to food intake and help regulate blood sugar levels.

Synthesis Analysis

Methods

The synthesis of semaglutide can be achieved through various methods, primarily focusing on solid-phase peptide synthesis and fragment-based approaches. Two notable methods include:

  1. Sequential Coupling Method: This method involves the stepwise addition of amino acids to a solid support resin, typically using Fmoc (9-fluorenylmethoxycarbonyl) chemistry. The process begins with coupling glycine to the resin, followed by sequentially adding other amino acids according to the semaglutide sequence until completion .
  2. Fragmental Synthesis: This approach combines smaller peptide fragments into a larger structure. It allows for more efficient synthesis by reducing the complexity associated with longer peptide chains .

Technical Details

The synthesis typically involves:

  • Solid Phase Carrier: Fmoc-Gly-Wang resin is used as a solid-phase carrier.
  • Coupling Reactions: Amino acids are coupled from the C-terminus to the N-terminus in a specific sequence.
  • Deprotection Steps: Fmoc protecting groups are removed at various stages to allow subsequent coupling.
  • Cleavage and Purification: The final product is cleaved from the resin using a lysis solution, followed by purification techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels .
Molecular Structure Analysis

Structure

Semaglutide is characterized by its unique amino acid sequence that includes modifications to enhance its stability and bioactivity compared to native GLP-1. The structure consists of 31 amino acids with specific substitutions that confer resistance to enzymatic degradation.

Data

The molecular formula of semaglutide is C187H291N45O59C_{187}H_{291}N_{45}O_{59}, and it has a molecular weight of approximately 4100 Da. The compound features several functional groups typical of peptides, including amides and carboxylic acids.

Chemical Reactions Analysis

Reactions

The synthesis reactions primarily involve:

  • Peptide Bond Formation: This occurs during the sequential coupling of amino acids, facilitated by coupling reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
  • Deprotection Reactions: Fmoc groups are removed using piperidine or similar bases.
  • Cleavage Reactions: The final product is liberated from the resin using trifluoroacetic acid in combination with other agents like phenol or water .

Technical Details

The reactions are typically conducted under controlled conditions to minimize side reactions and impurities. For instance, maintaining specific temperatures and reaction times is crucial for achieving optimal yields and purities.

Mechanism of Action

Semaglutide acts by binding to GLP-1 receptors in pancreatic beta cells, leading to increased insulin secretion in response to elevated blood glucose levels. Additionally, it inhibits glucagon release from alpha cells, which further reduces hepatic glucose output. The mechanism also includes slowing gastric emptying, which contributes to increased satiety and reduced food intake .

Physical and Chemical Properties Analysis

Physical Properties

Semaglutide appears as a white to off-white powder. It is soluble in water and exhibits stability under physiological conditions due to its modified structure.

Chemical Properties

Key chemical properties include:

  • Stability: Enhanced stability against enzymatic degradation compared to native GLP-1 due to amino acid modifications.
  • Purity: High purity levels are essential for efficacy; typical purification yields can reach over 99% after optimization .
Applications

Semaglutide is primarily used in clinical settings for:

  • Type 2 Diabetes Management: It helps improve glycemic control in patients with type 2 diabetes.
  • Weight Management: As Wegovy, it aids in weight loss for individuals with obesity or overweight conditions.

In addition to its therapeutic applications, semaglutide serves as a model compound in pharmaceutical research for developing new peptide-based drugs due to its favorable safety profile and efficacy .

The ongoing research into semaglutide's mechanisms may lead to further innovations in diabetes treatment and obesity management strategies.

Properties

CAS Number

910463-68-2

Product Name

Semaglutide

IUPAC Name

18-[[(1R)-4-[2-[2-[2-[2-[2-[2-[[(5S)-5-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-2-methylpropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]propanoyl]amino]-6-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[2-[[(2S)-5-carbamimidamido-1-(carboxymethylamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-6-oxohexyl]amino]-2-oxoethoxy]ethoxy]ethylamino]-2-oxoethoxy]ethoxy]ethylamino]-1-carboxy-4-oxobutyl]amino]-18-oxooctadecanoic acid

Molecular Formula

C187H291N45O59

Molecular Weight

4114 g/mol

InChI

InChI=1S/C187H291N45O59/c1-18-105(10)154(180(282)208-108(13)159(261)216-133(86-114-89-200-119-50-40-39-49-117(114)119)170(272)218-129(82-102(4)5)171(273)228-152(103(6)7)178(280)215-121(53-44-72-199-186(192)193)162(264)201-91-141(242)209-120(52-43-71-198-185(190)191)161(263)204-94-151(257)258)230-172(274)131(83-111-45-33-31-34-46-111)219-167(269)126(64-69-149(253)254)214-166(268)122(51-41-42-70-195-144(245)98-290-79-78-289-76-74-197-145(246)99-291-80-77-288-75-73-196-139(240)66-61-127(183(285)286)211-140(241)54-37-29-27-25-23-21-19-20-22-24-26-28-30-38-55-146(247)248)212-158(260)107(12)206-157(259)106(11)207-165(267)125(60-65-138(189)239)210-142(243)92-202-163(265)123(62-67-147(249)250)213-168(270)128(81-101(2)3)217-169(271)130(85-113-56-58-116(238)59-57-113)220-175(277)135(95-233)223-177(279)137(97-235)224-179(281)153(104(8)9)229-174(276)134(88-150(255)256)221-176(278)136(96-234)225-182(284)156(110(15)237)231-173(275)132(84-112-47-35-32-36-48-112)222-181(283)155(109(14)236)227-143(244)93-203-164(266)124(63-68-148(251)252)226-184(287)187(16,17)232-160(262)118(188)87-115-90-194-100-205-115/h31-36,39-40,45-50,56-59,89-90,100-110,118,120-137,152-156,200,233-238H,18-30,37-38,41-44,51-55,60-88,91-99,188H2,1-17H3,(H2,189,239)(H,194,205)(H,195,245)(H,196,240)(H,197,246)(H,201,264)(H,202,265)(H,203,266)(H,204,263)(H,206,259)(H,207,267)(H,208,282)(H,209,242)(H,210,243)(H,211,241)(H,212,260)(H,213,270)(H,214,268)(H,215,280)(H,216,261)(H,217,271)(H,218,272)(H,219,269)(H,220,277)(H,221,278)(H,222,283)(H,223,279)(H,224,281)(H,225,284)(H,226,287)(H,227,244)(H,228,273)(H,229,276)(H,230,274)(H,231,275)(H,232,262)(H,247,248)(H,249,250)(H,251,252)(H,253,254)(H,255,256)(H,257,258)(H,285,286)(H4,190,191,198)(H4,192,193,199)/t105-,106-,107-,108-,109+,110+,118-,120-,121-,122-,123-,124-,125-,126-,127+,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,152-,153-,154-,155-,156-/m0/s1

InChI Key

DLSWIYLPEUIQAV-CCUURXOWSA-N

SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCNC(=O)COCCOCCNC(=O)COCCOCCNC(=O)CCC(C(=O)O)NC(=O)CCCCCCCCCCCCCCCCC(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)(C)NC(=O)C(CC6=CN=CN6)N

Solubility

<1 mg/mL

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCNC(=O)COCCOCCNC(=O)COCCOCCNC(=O)CCC(C(=O)O)NC(=O)CCCCCCCCCCCCCCCCC(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)(C)NC(=O)C(CC6=CN=CN6)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCNC(=O)COCCOCCNC(=O)COCCOCCNC(=O)CC[C@H](C(=O)O)NC(=O)CCCCCCCCCCCCCCCCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)C(C)(C)NC(=O)[C@H](CC6=CN=CN6)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.